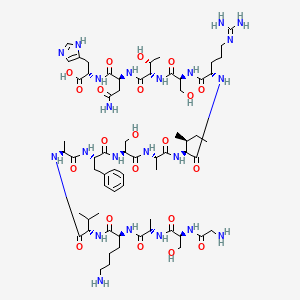
(Des-Ser1)-Cerebellin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Des-Ser1)-Cerebellin typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the peptide is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA), water, and scavengers .
Industrial Production Methods: Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into an expression vector, which is then introduced into a host organism such as Escherichia coli. The host organism produces the peptide, which is subsequently purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: (Des-Ser1)-Cerebellin can undergo various chemical reactions, including:
Substitution: Substitution reactions involve the replacement of specific amino acid residues with other amino acids or chemical groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, Dess-Martin periodinane; room temperature, dichloromethane or chloroform as solvents.
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP); aqueous buffer solutions.
Substitution: Site-directed mutagenesis, chemical modification reagents; various conditions depending on the specific modification.
Major Products Formed:
Oxidation: Disulfide bonds, oxidized amino acid residues.
Reduction: Reduced peptide with free thiol groups.
Substitution: Modified peptide with altered amino acid sequence or chemical groups.
Scientific Research Applications
(Des-Ser1)-Cerebellin has a wide range of scientific research applications, including:
Chemistry: Used as a model peptide for studying peptide synthesis, folding, and stability.
Biology: Investigated for its role in nociception and pain modulation, as well as its expression in various tissues
Medicine: Explored for its potential therapeutic applications in pain management and neurodegenerative diseases
Mechanism of Action
(Des-Ser1)-Cerebellin exerts its effects primarily through its interaction with specific receptors and ion channels in the nervous system. It is known to induce mechanical hypersensitivity by modulating the activity of excitatory interneurons in the spinal dorsal horn . The peptide binds to receptors on these neurons, leading to the activation of intracellular signaling pathways that enhance the transmission of pain signals . The exact molecular targets and pathways involved in its mechanism of action are still under investigation .
Comparison with Similar Compounds
(Des-Ser1)-Cerebellin is unique in its structure and function compared to other peptides derived from the cerebellin 1 precursor protein. Similar compounds include:
Cerebellin (CER): The full-length hexadecapeptide from which this compound is derived.
Cerebellin 1 precursor protein (Cbln1): The larger protein that gives rise to both cerebellin and this compound.
Other precerebellins (Cbln2, Cbln3, Cbln4): Related proteins with similar structures but distinct functions and expression patterns.
This compound is distinguished by its specific role in pain modulation and its unique expression in the spinal dorsal horn .
Properties
IUPAC Name |
(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C66H108N22O21/c1-9-32(4)50(63(106)80-40(19-15-21-73-66(70)71)55(98)84-46(29-91)61(104)88-51(36(8)92)64(107)82-42(24-47(69)93)58(101)83-43(65(108)109)23-38-26-72-30-74-38)87-54(97)35(7)76-60(103)45(28-90)85-57(100)41(22-37-16-11-10-12-17-37)81-53(96)34(6)77-62(105)49(31(2)3)86-56(99)39(18-13-14-20-67)79-52(95)33(5)75-59(102)44(27-89)78-48(94)25-68/h10-12,16-17,26,30-36,39-46,49-51,89-92H,9,13-15,18-25,27-29,67-68H2,1-8H3,(H2,69,93)(H,72,74)(H,75,102)(H,76,103)(H,77,105)(H,78,94)(H,79,95)(H,80,106)(H,81,96)(H,82,107)(H,83,101)(H,84,98)(H,85,100)(H,86,99)(H,87,97)(H,88,104)(H,108,109)(H4,70,71,73)/t32-,33-,34-,35-,36+,39-,40-,41-,42-,43-,44-,45-,46-,49-,50-,51-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWKLULAHRJELIF-ZSHGYWJLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CO)NC(=O)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H108N22O21 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1545.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

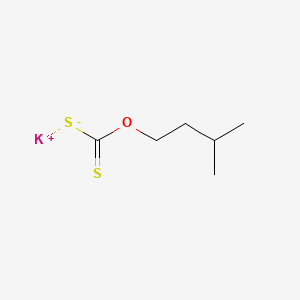
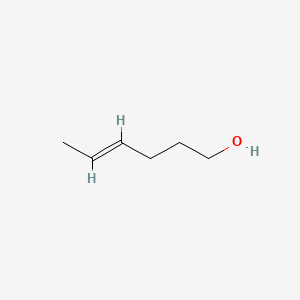
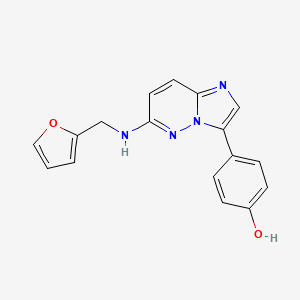
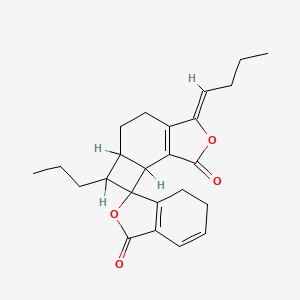
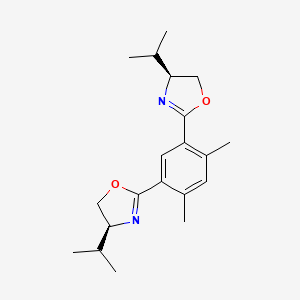

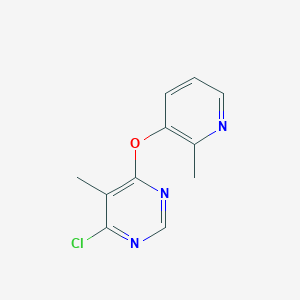
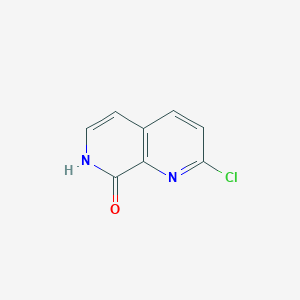
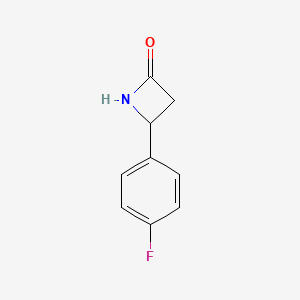

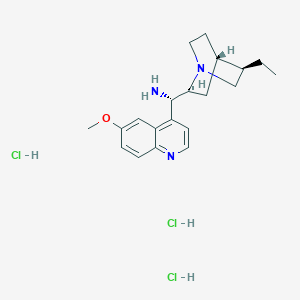
![Benzenepropanoic acid, beta-(benzoylamino)-alpha-hydroxy-, (1S,3S,4S,4aR,5S,6S,8S,11R,12aS)-3,11-bis(acetyloxy)-4-[(benzoyloxy)methyl]-1,2,3,4,4a,5,6,7,8,11,12,12a-dodecahydro-1,4,5,6-tetrahydroxy-9,12a,13,13-tetramethyl-12-oxo-6,10-methanobenzocyclodecen-8-yl ester, (alphaR,betaS)-](/img/structure/B3030617.png)
![3,8-Dibromo-6-chloroimidazo[1,2-b]pyridazine](/img/structure/B3030619.png)
